NaV 1.7 Antagonist Activity in Human HEK293 Patch-Clamp Assays
The compound inhibits human NaV 1.7 channels expressed in HEK293 cells with an IC₅₀ of 240 nM in the partially inactivated state (PatchXpress automated patch clamp) [1]. Under manual whole-cell patch‑clamp conditions, the IC₅₀ shifts to 800 nM for the partially inactivated state and to 3,000 nM for the non‑inactivated state, demonstrating clear state‑dependent inhibition that favors the inactivated conformation [1]. By contrast, the closely related dioxopiperazine derivative SB‑225002 (CAS 182498-32-4) is a potent CXCR2 antagonist (IC₅₀ = 22 nM) but shows no reported NaV 1.7 activity, illustrating a >100‑fold target‑selectivity divergence between two molecules that share the 2,3‑dioxopiperazine core .
| Evidence Dimension | NaV 1.7 inhibition (partially inactivated state) |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM (PatchXpress); IC₅₀ = 800 nM (manual patch) |
| Comparator Or Baseline | SB-225002: IC₅₀ > 10,000 nM (NaV 1.7, not active); CXCR2 IC₅₀ = 22 nM |
| Quantified Difference | Target compound is at least 40‑fold more potent on NaV 1.7 than SB‑225002; SB‑225002 is >450‑fold selective for CXCR2 over NaV 1.7 |
| Conditions | Human NaV 1.7 expressed in HEK293 cells; voltage‑clamp electrophysiology (PatchXpress and manual whole‑cell) |
Why This Matters
For pain‑research programs requiring NaV 1.7 blockade, this compound provides a verified electrophysiological profile with defined state‑dependence, whereas the isosteric dioxopiperazine SB‑225002 is functionally silent on NaV 1.7 and cannot substitute.
- [1] BindingDB Entry BDBM50379389, https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
